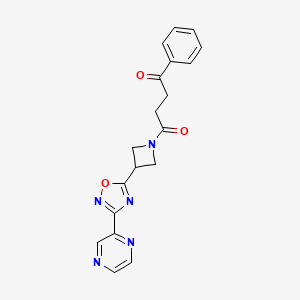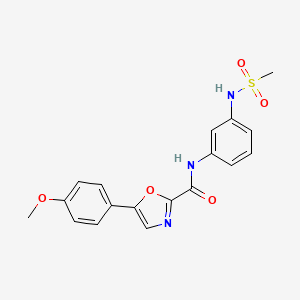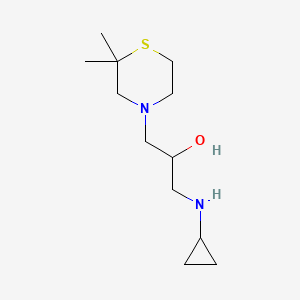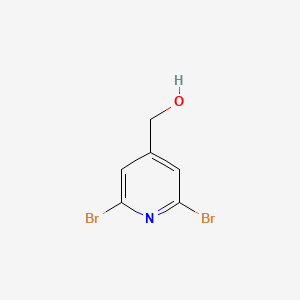
4-Apeba
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4- (2- ( (4-ブロモフェネチル)ジメチルアミノ)エトキシ)ベンゼナミニウム ジブロミドは、一般に4-APEBAとして知られており、分析化学で使用される誘導化試薬です。これは、アルデヒドとカルボン酸の検出と分析に特に役立ちます。 この化合物は、ブロモフェネチル基を含んでおり、同位体シグネチャーを提供し、フラグメント識別子を強化するため、質量分析法のアプリケーションに非常に効果的です .
準備方法
合成経路と反応条件
4- (2- ( (4-ブロモフェネチル)ジメチルアミノ)エトキシ)ベンゼナミニウム ジブロミドの合成は、2- (4-ブロモフェニル)エタンアミンとホルムアルデヒドを反応させて2- (4-ブロモフェニル)-N、N-ジメチルエタンアミンを生成することから始まります。 この中間体は、次にN- (4- (2- (トリメチルアミノ)エトキシ)ベンゼナミニウム ジブロミドと反応して最終生成物を生成します .
工業生産方法
4- (2- ( (4-ブロモフェネチル)ジメチルアミノ)エトキシ)ベンゼナミニウム ジブロミドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 反応条件は、より高い収率と純度を実現するために最適化されており、多くの場合、制御された温度と高純度試薬の使用が含まれます .
化学反応の分析
反応の種類
4- (2- ( (4-ブロモフェネチル)ジメチルアミノ)エトキシ)ベンゼナミニウム ジブロミドは、主にアルデヒドとカルボン酸との誘導化反応を起こします。 これらの反応は、通常、pH 5.7と10°Cなどの穏やかな条件下で行われます .
一般的な試薬と条件
アルデヒド: アルデヒドとの誘導化反応には、シアン化ホウ素ナトリウムを二次試薬として使用します。
カルボン酸: カルボン酸の場合、シアン化ホウ素ナトリウムの代わりに1-エチル-3- (3-ジメチルアミノプロピル)カルボジイミドが使用されます.
主な生成物
これらの反応の主な生成物は、誘導化されたアルデヒドとカルボン酸であり、質量分析法を使用してより簡単に検出および分析できます .
科学的研究の応用
4- (2- ( (4-ブロモフェネチル)ジメチルアミノ)エトキシ)ベンゼナミニウム ジブロミドは、科学研究において幅広い用途があります。
化学: これは、複雑な混合物中のアルデヒドとカルボン酸の検出と分析に使用されます。
生物学: この化合物は、脂質過酸化バイオマーカーやカルボニル化合物を含むその他の生物学的プロセスの研究に使用されています.
作用機序
4- (2- ( (4-ブロモフェネチル)ジメチルアミノ)エトキシ)ベンゼナミニウム ジブロミドの作用機序には、カルボニル分析物への永続的な正電荷の付加が含まれます。 この修飾は、質量分析法におけるイオン化効率を高め、正イオンモード分析に適したものにします . ブロモフェネチル基は同位体シグネチャーを提供し、これは誘導化された化合物の同定と定量に役立ちます .
類似化合物の比較
類似化合物
4- (2- (トリメチルアミノ)エトキシ)ベンゼナミニウム ジブロミド (4-APC): この化合物は4-APEBAに似ていますが、ブロモフェネチル基がありません。
4-ブロモ-N-メチルベンジルアミン (4-BNMA): この試薬は、カルボン酸の誘導化に使用され、イオン化効率と検出に関して同様の利点を提供します.
独自性
4- (2- ( (4-ブロモフェネチル)ジメチルアミノ)エトキシ)ベンゼナミニウム ジブロミドは、質量分析法の分析能力を高めるブロモフェネチル基があるため、ユニークです。 この機能は、明確な同位体シグネチャーと一貫性のあるフラグメントパターンを提供するため、アルデヒドとカルボン酸の検出と分析に非常に効果的です .
類似化合物との比較
Similar Compounds
4- (2- (trimethylammonio)ethoxy)benzeneaminium dibromide (4-APC): This compound is similar to 4-APEBA but lacks the bromophenethyl group.
4-bromo-N-methylbenzylamine (4-BNMA): This reagent is used for the derivatization of carboxylic acids and provides similar benefits in terms of ionization efficiency and detection.
Uniqueness
4- (2- ( (4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide is unique due to its bromophenethyl group, which enhances its capabilities for mass spectrometry analysis. This feature provides a distinct isotopic signature and consistent fragmentation patterns, making it highly effective for the detection and analysis of aldehydes and carboxylic acids .
特性
IUPAC Name |
2-(4-azaniumylphenoxy)ethyl-[2-(4-bromophenyl)ethyl]-dimethylazanium;dibromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN2O.2BrH/c1-21(2,12-11-15-3-5-16(19)6-4-15)13-14-22-18-9-7-17(20)8-10-18;;/h3-10H,11-14,20H2,1-2H3;2*1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICAQOBHYBUDOG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC1=CC=C(C=C1)Br)CCOC2=CC=C(C=C2)[NH3+].[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Br3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid](/img/structure/B2750468.png)
![N-(3-bromophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2750470.png)

![1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole](/img/structure/B2750474.png)
![1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2750476.png)
![N-(furan-2-ylmethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2750477.png)



![2-chloro-N-[3-(4-methylphenyl)-1-phenyl-4-pyrazolyl]acetamide](/img/structure/B2750482.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B2750485.png)
